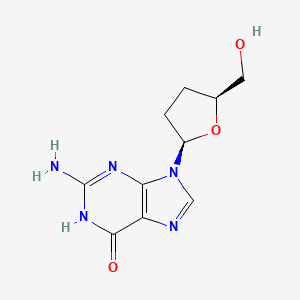
2',3'-Dideoxyguanosine
Overview
Description
Dideoxyguanosine is a nucleoside analog that is structurally similar to deoxyguanosine but lacks hydroxyl groups at the 2’ and 3’ positions of its sugar moiety. This modification makes it an important compound in the study of nucleic acids and their analogs, particularly in the context of antiviral and anticancer research .
Mechanism of Action
Target of Action
The primary target of 2’,3’-Dideoxyguanosine is the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase . This enzyme is crucial for the replication of the virus, as it facilitates the synthesis of a DNA copy of the RNA genome .
Mode of Action
2’,3’-Dideoxyguanosine inhibits the HIV-1 reverse transcriptase . It is incorporated into the growing 3’ end of the DNA product by the reverse transcriptase, which leads to the termination of the viral DNA chain . This effectively halts the replication of the virus .
Biochemical Pathways
The activation of 2’,3’-Dideoxyguanosine involves its conversion to mono-, di-, and triphosphorylated metabolites . This process is dose-dependent and occurs proportionately to the exogenous concentration of the drug . Two different routes of metabolism initiate the phosphorylation of 2’,3’-Dideoxyguanosine to its active dideoxynucleotides: one being deoxycytidine kinase and the other a cytosolic-5’-nucleotidase acting in the anabolic direction as a phosphotransferase .
Pharmacokinetics
The pharmacokinetics of 2’,3’-Dideoxyguanosine and its major metabolites have been studied in non-human primate models . The compound exhibits a mean residence time of 0.17 hours in plasma . The clearance of 2’,3’-Dideoxyguanosine is 0.70 liters/h/kg, and its half-life is 1.7 hours .
Result of Action
The result of the action of 2’,3’-Dideoxyguanosine is the inhibition of the replication of HIV-1 . By terminating the viral DNA chain, the compound prevents the virus from replicating and spreading .
Action Environment
The action of 2’,3’-Dideoxyguanosine can be influenced by various environmental factors. For instance, the stability of the compound at room temperature can affect its efficacy . It is recommended that the compound should be stored in the freezer to maintain its stability . Furthermore, the compound’s action can be affected by the presence of other compounds in the environment. For example, the presence of other antiviral compounds can lead to cross-resistance .
Biochemical Analysis
Biochemical Properties
2’,3’-Dideoxyguanosine plays a pivotal role in biochemical reactions by acting as a chain terminator during DNA synthesis. This compound is incorporated into the growing DNA strand by viral DNA polymerases, leading to the termination of DNA elongation . The enzymes primarily involved in this process include reverse transcriptase and DNA polymerase. 2’,3’-Dideoxyguanosine interacts with these enzymes by mimicking the natural nucleoside guanosine, thereby inhibiting the replication of viral DNA.
Cellular Effects
2’,3’-Dideoxyguanosine exerts profound effects on various types of cells and cellular processes. In human lymphoid cells, it inhibits the replication of human immunodeficiency virus by terminating DNA synthesis . This compound also affects telomere length in human telomerase-immortalized fibroblast cells, leading to telomere shortening and subsequent cellular senescence . Additionally, 2’,3’-Dideoxyguanosine influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of DNA polymerases and reverse transcriptases .
Molecular Mechanism
The molecular mechanism of 2’,3’-Dideoxyguanosine involves its incorporation into the viral DNA strand, where it acts as a chain terminator. This compound binds to the active site of viral DNA polymerases, preventing the addition of further nucleotides . By inhibiting the activity of reverse transcriptase and DNA polymerase, 2’,3’-Dideoxyguanosine effectively halts the replication of viral DNA . This mechanism is particularly effective against human immunodeficiency virus and hepatitis B virus, making 2’,3’-Dideoxyguanosine a promising antiviral agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxyguanosine have been observed to change over time. This compound is relatively stable under controlled conditions, but its antiviral activity can diminish over prolonged exposure . Long-term treatment with 2’,3’-Dideoxyguanosine has been shown to result in telomere shortening in human telomerase-immortalized fibroblast cells, which stabilizes after a certain period . Additionally, the degradation of 2’,3’-Dideoxyguanosine in vitro can lead to the accumulation of less-than-full-length viral RNA species .
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxyguanosine vary with different dosages in animal models. In a duck model of hepatitis B virus infection, this compound effectively inhibited viral replication in a dose-dependent manner . At high doses, 2’,3’-Dideoxyguanosine can exhibit toxic effects, including cytotoxicity and adverse impacts on cellular function . It is crucial to determine the optimal dosage to maximize antiviral efficacy while minimizing toxicity.
Metabolic Pathways
2’,3’-Dideoxyguanosine is metabolized through several pathways in human lymphoid cells. The primary enzymes involved in its metabolism include deoxycytidine kinase and cytosolic-5’-nucleotidase . These enzymes phosphorylate 2’,3’-Dideoxyguanosine to its active dideoxynucleotide forms, which are essential for its antiviral activity . The metabolic pathways of 2’,3’-Dideoxyguanosine also involve the conversion of this compound to its mono-, di-, and triphosphorylated metabolites .
Transport and Distribution
The transport and distribution of 2’,3’-Dideoxyguanosine within cells and tissues are facilitated by various transporters and binding proteins. This compound is efficiently taken up by human lymphoid cells and distributed to different cellular compartments . The localization and accumulation of 2’,3’-Dideoxyguanosine within cells are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
2’,3’-Dideoxyguanosine is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is crucial for its antiviral activity, as it needs to be incorporated into the viral DNA within the nucleus . The targeting signals and post-translational modifications that direct 2’,3’-Dideoxyguanosine to specific compartments or organelles are essential for its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dideoxyguanosine can be synthesized through a multi-step process involving the treatment of 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with pyrimidine nucleoside phosphorylase and purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine. This intermediate is then enzymatically converted with adenosine deaminase to yield dideoxyguanosine .
Industrial Production Methods: Industrial production of dideoxyguanosine typically involves the use of microbial cells with nucleoside phosphorylase activity, either through isolation and purification of enzymes or genetic recombination techniques .
Chemical Reactions Analysis
Types of Reactions: Dideoxyguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized nucleoside derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
Dideoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs.
Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Medicine: Dideoxyguanosine is investigated for its potential antiviral properties, particularly against hepatitis B virus
Industry: It is used in the development of nucleoside-based drugs and diagnostic tools.
Comparison with Similar Compounds
Deoxyguanosine: Similar in structure but contains hydroxyl groups at the 2’ and 3’ positions.
Azidothymidine: Another nucleoside analog used in antiviral therapy.
Dideoxycytidine: Lacks hydroxyl groups at the 2’ and 3’ positions, similar to dideoxyguanosine.
Uniqueness: Dideoxyguanosine’s unique structure, lacking hydroxyl groups at the 2’ and 3’ positions, makes it particularly effective in terminating DNA synthesis, which is a key feature in its antiviral activity .
Properties
IUPAC Name |
2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZPNCLRLDXJC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234527 | |
| Record name | 2',3'-Dideoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85326-06-3 | |
| Record name | Dideoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85326-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dideoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085326063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


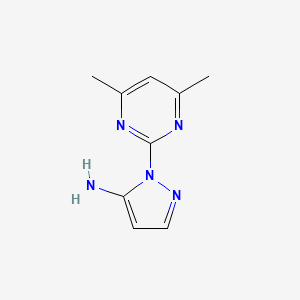
![6-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)
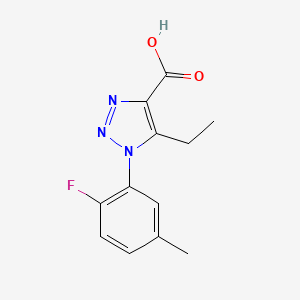
![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)
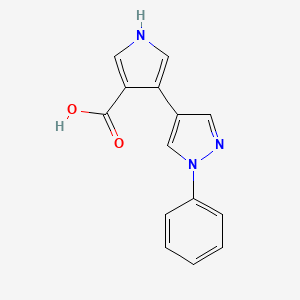
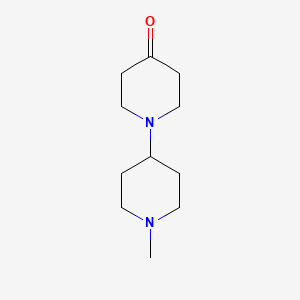
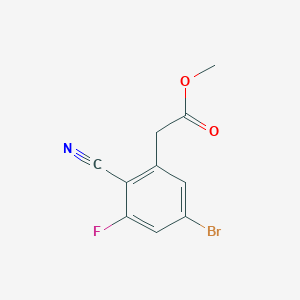
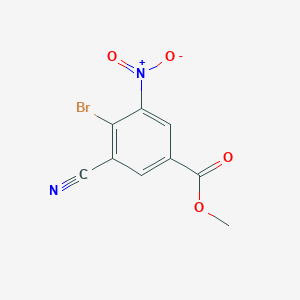
![4-(Methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)
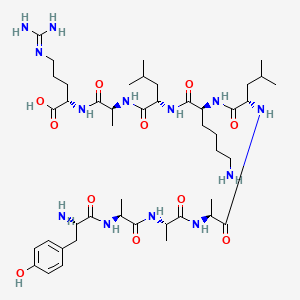
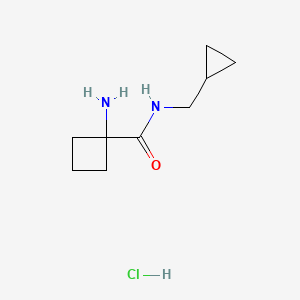
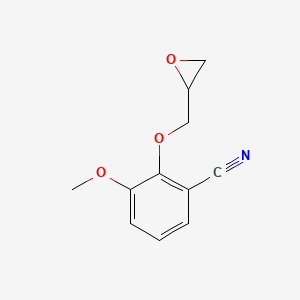
![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
